![molecular formula C12H16F5NO4 B2669807 (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid CAS No. 2361609-13-2](/img/structure/B2669807.png)
(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H16F5NO4 and its molecular weight is 333.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C15H20F5NO4
- Molecular Weight : 357.32 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to its structural features which influence its interaction with biological targets. The presence of the pentafluoroethyl group is believed to enhance lipophilicity and potentially improve binding affinity to certain receptors or enzymes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants investigation.
- Anti-inflammatory Effects : Pyrrolidine derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to determine its efficacy and mechanism of action in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Cytotoxicity | Selective toxicity in cancer cells |
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives including the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone compared to controls.
-
Anti-inflammatory Research :
- In an animal model of inflammation, the compound was administered at varying doses. The results showed a dose-dependent decrease in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
-
Cytotoxicity Assessment :
- A recent study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicating significant cytotoxicity, warranting further exploration into its mechanisms and potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may interact with biological systems effectively. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activity, including anti-cancer properties. For instance:
- Cytotoxic Activity : Studies have shown that pyrrolidine derivatives can demonstrate high cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies .
- Receptor Modulation : The compound may act as a modulator for specific receptors in the central nervous system, potentially leading to new treatments for neurological disorders.
Agrochemical Development
The incorporation of fluorinated groups in organic compounds has been linked to enhanced biological activity and stability. This compound could serve as a precursor for developing agrochemicals with improved efficacy against pests and diseases:
- Pesticide Formulation : Research has indicated that fluorinated pyrrolidine derivatives can enhance the potency and selectivity of pesticides .
Case Study 1: Cytotoxicity Evaluation
In a study examining various pyrrolidine derivatives, including (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid:
- Objective : To evaluate the cytotoxic effects on human colorectal adenocarcinoma cells.
- Methodology : MTT assays were performed to assess cell viability post-treatment with varying concentrations of the compound.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, indicating significant cytotoxic potential against the tested cancer cell line .
Case Study 2: Synthesis and Characterization
A detailed synthesis route for this compound was developed using standard organic chemistry techniques:
- Synthesis Route : The compound was synthesized via a multi-step reaction involving the protection of amine groups and subsequent fluorination.
- Characterization Techniques : NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized product.
Properties
IUPAC Name |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F5NO4/c1-10(2,3)22-9(21)18-5-4-6(7(18)8(19)20)11(13,14)12(15,16)17/h6-7H,4-5H2,1-3H3,(H,19,20)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPLWTXPWGUHG-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.